molecular formula C18H14ClNO2 B2526289 N-[(2-chlorophenyl)methyl]-1-benzoxepine-4-carboxamide CAS No. 950333-93-4

N-[(2-chlorophenyl)methyl]-1-benzoxepine-4-carboxamide

Cat. No.: B2526289
CAS No.: 950333-93-4
M. Wt: 311.77
InChI Key: VLVVWDLAHBPDPA-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-1-benzoxepine-4-carboxamide is an organic compound that belongs to the class of benzoxepines. This compound is characterized by the presence of a benzoxepine ring, which is a seven-membered heterocyclic ring containing oxygen. The compound also features a carboxamide group and a chlorophenylmethyl substituent. Benzoxepines are known for their diverse biological activities and potential therapeutic applications.

Scientific Research Applications

N-[(2-chlorophenyl)methyl]-1-benzoxepine-4-carboxamide has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound in biological systems is not clear from the available information. It would depend on the specific biological target and the environment .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties . It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions for this compound could involve further studies on its synthesis, properties, and potential applications . It could also involve the exploration of its biological activity and mechanism of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-1-benzoxepine-4-carboxamide typically involves the following steps:

    Formation of the Benzoxepine Ring: The benzoxepine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a phenol derivative and an epoxide.

    Introduction of the Chlorophenylmethyl Group: The chlorophenylmethyl group can be introduced via a nucleophilic substitution reaction using a chloromethylating agent.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction involving the benzoxepine derivative and an amine source.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzoxepine derivatives.

Comparison with Similar Compounds

Similar Compounds

    N-[(2-chlorophenyl)methyl]-1-[4-[[(2-chlorophenyl)methylamino]methyl]cyclohexyl]methanamine: Another compound with a chlorophenylmethyl group and similar structural features.

    Thiazoles: Compounds with a five-membered ring containing sulfur and nitrogen, known for their diverse biological activities.

Uniqueness

N-[(2-chlorophenyl)methyl]-1-benzoxepine-4-carboxamide is unique due to its benzoxepine ring structure, which imparts specific chemical and biological properties. The presence of the chlorophenylmethyl group and carboxamide functionality further enhances its potential for various applications.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-benzoxepine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO2/c19-16-7-3-1-6-15(16)12-20-18(21)14-9-10-22-17-8-4-2-5-13(17)11-14/h1-11H,12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLVVWDLAHBPDPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=CO2)C(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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